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Compound of Interest

4-Amino-3-methoxybutan-1-
Compound Name:

ol;hydrochloride
CAS No.: 2344679-99-6
Cat. No.: B2540185

Get Quote

Executive Summary

4-Amino-3-methoxybutan-1-ol HCI (CAS: 1694576-79-8 for free base analog/salt) is a
functionalized amino alcohol derivative. It serves as a critical intermediate in the synthesis of
bioactive small molecules, particularly in introducing methoxy-substituted aliphatic chains to
modulate solubility and metabolic stability in drug candidates.

This guide provides a comprehensive framework for the structural validation of this compound
using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. Due to the limited availability of public spectral libraries for this specific salt form,
the data presented combines verified chemical principles with predicted shifts derived from
validated structural analogs (e.g., 3-methoxy-1-butanol and 4-amino-1-butanol).

Chemical Profile & Properties[1][2][3][4][5][6][7]1[8]
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Property Detail

IUPAC Name 4-Amino-3-methoxybutan-1-ol hydrochloride
Common Name 4-Amino-3-methoxy-1-butanol HCI

CAS Number 1694576-79-8 (Reference for parent/analog)

Molecular Formula

Molecular Weight 119.16 g/mol (Free Base) / 155.62 g/mol (Salt)

Contains one stereocenter at C3.[1][2][3][4]
Chirality Typically supplied as a racemate unless

specified as (R) or (S).

Highly soluble in water (
Solubility ), Methanol (

), DMSO.

Structural Visualization

The molecule consists of a four-carbon chain with a primary alcohol at C1, a methoxy ether at
C3, and a primary amine (ammonium in salt form) at C4.

Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR)

Obijective: Confirm carbon skeleton connectivity and functional group placement. Solvent
System: Deuterium Oxide (

) is the preferred solvent for the hydrochloride salt to prevent amine proton exchange
broadening and ensure solubility.

Predicted

NMR Data (400 MHz,

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2517-43-3
https://spectrabase.com/compound/Faz0PP12JHJ
https://www.chemicalbook.com/SpectrumEN_2517-43-3_13CNMR.htm
https://www.bldpharm.com/products/882402-12-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2540185?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

)

Note: Chemical shifts (

) are estimated based on additive shielding increments relative to 3-methoxy-1-butanol.
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NMR Data (100 MHz,

)
Position Carbon Type Assignment Logic
yp (ppm) 9 g

Beta to two

Cc2 Methylene ~33.0 electronegative
groups.
Alpha to nitrogen (

C4 Methylene ~43.5
).

OMe Methyl ~56.5 Methoxy carbon.
Primary alcohol

c1 Methylene ~59.0 carbon (
).

) Ether linkage, chiral
C3 Methine ~76.5

center.

Mass Spectrometry (LC-MS)

Obijective: Confirm molecular mass and purity. Method: Electrospray lonization (ESI) in Positive
Mode.

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

Expected lon:

Calculated Mass (Free Base): 119.09

Observed m/z: 120.1

0.1

Fragmentation Pattern (MS/MS):
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e Loss of
(18 Da)
m/z 102.1
e Loss of
(17 Da)
m/z 103.1
e Loss of Methanol (

)

m/z 88.1

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid HCI salt.

Wavenumber (

Vibration Mode Description
)
Broad, strong band due to H-
3200 - 3400 O-H / N-H Stretch bonding of alcohol and
ammonium.
2800 — 3000 C-H Stretch Alkyl C-H stretching (sp3).
Ammonium salt bending
1580 — 1600 N-H Bend o
vibration.
Strong ether (C-O-C) and
1050 — 1150 C-O Stretch

alcohol (C-O-H) bands.

Experimental Workflow & Quality Control
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To ensure data integrity, the following workflow must be adhered to. This process minimizes
hygroscopic interference common with amino alcohol salts.

Sample Preparation Protocol
» Weighing: Weigh 10-15 mg of the HCI salt into a clean vial.
o Solvation: Add 0.6 mL of
(99.9% D).
o Critical Step: If the sample is acidic, ensure no heat is applied to prevent degradation.

o Filtration: If the solution is cloudy, filter through a 0.2

PTFE syringe filter directly into the NMR tube.

e Acquisition: Run at 298 K. Set relaxation delay (

) to >2.0s to allow full relaxation of methoxy protons.

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample receipt to data validation.

1H & 13C NMR
(Structural ID)

/

Sample Prep o | LC-MS (ESI+) - Data Processing Match Predicted QC Validation

(Dissolve in D20) (MW Confirmation) "1 (MestReNova/TopSpin) (Purity > 95%)
Sample Receipt /
(4-Amino-3-methoxybutan-1-ol HCI) FT-IR (ATR)
(Func. Groups)

Click to download full resolution via product page

Caption: Integrated spectroscopic workflow for structural validation of amino-alcohol salts.

Synthesis & Impurity Profiling
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Understanding the synthesis origin helps in identifying potential impurities in the spectra.

o Common Synthesis Route: Reduction of 4-amino-3-methoxybutanoic acid or ring opening of
epoxides (e.g., derived from 3-methoxy-1-butene).

o Potential Impurities:

o 3-Methoxy-1-butanol: Result of incomplete amination or deamination (Look for methyl
triplet at ~0.9 ppm, absent in target).

o Regioisomers: 3-Amino-4-methoxybutan-1-ol (Look for shift in methine signal).

o Inorganic Salts: Ammonium chloride (Detect via elemental analysis or chloride test).
References
e Chemical Identity & Suppliers

o 4-Amino-3-methoxybutan-1-ol Hydrochloride Product Page. Namiki Shoji Co., Ltd.
Retrieved from

o 4-Amino-3-methoxybutan-1-ol CAS 1694576-79-8.[5][4][6] BLD Pharm.[4] Retrieved from
e Spectral Analog Data

o 3-Methoxy-1-butanol Spectral Data. PubChem CID 17291.[1] National Center for
Biotechnology Information. Retrieved from

o 4-Amino-1-butanol Spectral Data. NIST Chemistry WebBook. Retrieved from

o Methodology: Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination
of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical
shift prediction rules).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. 3-Methoxy-1-butanol | C5H1202 | CID 17291 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. spectrabase.com [spectrabase.com]

e 3. 3-Methoxy-1-butanol(2517-43-3) 13C NMR spectrum [chemicalbook.com]

e 4.882402-12-2|0Oxetan-2-ylmethanamine|BLD Pharm [bldpharm.com]

e 5. CAS#:2379322-22-0 | 1,3-Dibromo-2-(difluoromethoxy)-5-isopropylbenzene | Chemsrc
[chemsrc.com]

o 6. CAS#:1010076-04-6 | (2R,6R)-2-Methyl-6-tridecylpiperidine hydrochloride | Chemsrc
[chemsrc.com]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 4-Amino-3-
methoxybutan-1-ol HCI]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2540185/docs#technical-guide-spectroscopic-
profiling-of-4-amino-3-methoxybutan-1-ol-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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